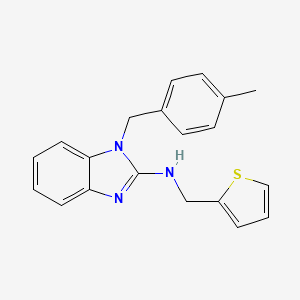![molecular formula C14H17N3O2S B5693332 N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide, commonly known as DMS-10, is a sulfamide compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
DMS-10 inhibits CA IX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance of the tumor microenvironment, leading to decreased tumor growth and increased sensitivity to chemotherapy and radiation.
Biochemical and Physiological Effects:
DMS-10 has been shown to reduce tumor growth and metastasis in animal models of cancer. It also increases the sensitivity of cancer cells to chemotherapy and radiation. In addition, DMS-10 has been investigated for its potential as a diagnostic tool for cancer imaging, as it selectively binds to CA IX in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of DMS-10 is its specificity for CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, DMS-10 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are many potential future directions for research on DMS-10. One area of focus could be on optimizing its synthesis method for large-scale production. Another direction could be on developing new analogs of DMS-10 with improved potency and selectivity. In addition, further studies are needed to investigate the safety and efficacy of DMS-10 in humans, and to explore its potential as a diagnostic tool for cancer imaging. Overall, DMS-10 has great potential as a therapeutic and diagnostic agent in the fight against cancer.
Méthodes De Synthèse
The synthesis of DMS-10 involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with N,N-dimethylsulfamide in the presence of a base catalyst. The resulting product is then purified by column chromatography. This synthesis method has been optimized for high yield and purity, making DMS-10 readily available for scientific research.
Applications De Recherche Scientifique
DMS-10 has been extensively studied for its potential as an anticancer agent. CA IX is overexpressed in hypoxic regions of solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. DMS-10 has also been investigated for its potential as a diagnostic tool for cancer imaging, as CA IX is a biomarker for many types of cancer.
Propriétés
IUPAC Name |
4-[[4-(dimethylsulfamoylamino)phenyl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)20(18,19)16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYCGBPOALQZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

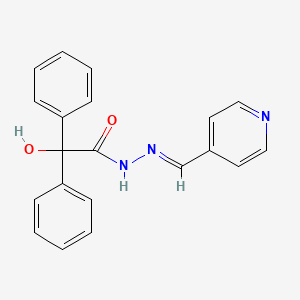

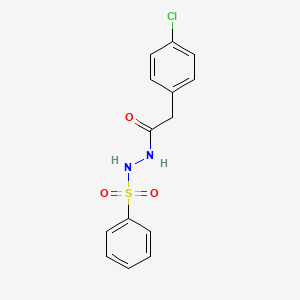
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
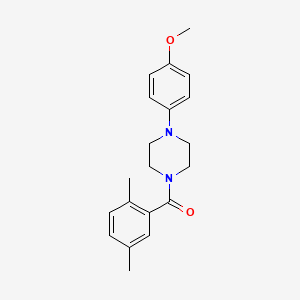
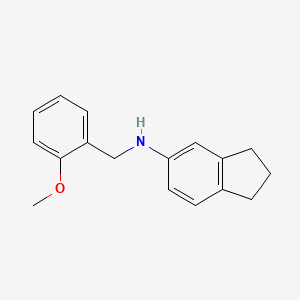
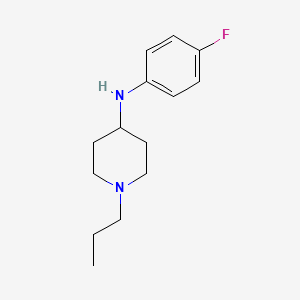
![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
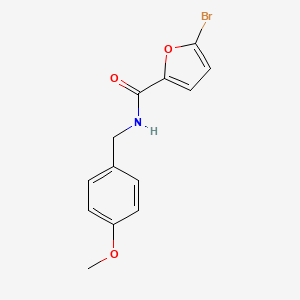
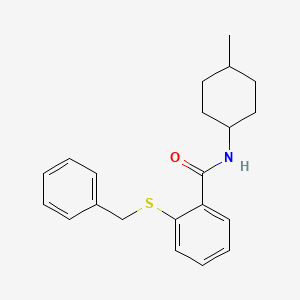
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)
